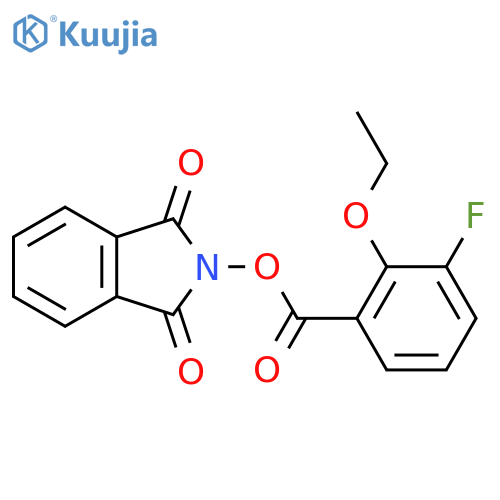

Cas no 2248367-12-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- EN300-6516759

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate

- 2248367-12-4

-

- インチ: 1S/C17H12FNO5/c1-2-23-14-12(8-5-9-13(14)18)17(22)24-19-15(20)10-6-3-4-7-11(10)16(19)21/h3-9H,2H2,1H3

- InChIKey: LYAPJELKFMEGPK-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1OCC

計算された属性

- せいみつぶんしりょう: 329.06995065g/mol

- どういたいしつりょう: 329.06995065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 501

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6516759-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |

2248367-12-4 | 95.0% | 0.5g |

$877.0 | 2025-03-14 | |

| Enamine | EN300-6516759-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |

2248367-12-4 | 95.0% | 2.5g |

$1791.0 | 2025-03-14 | |

| Enamine | EN300-6516759-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |

2248367-12-4 | 95.0% | 0.05g |

$768.0 | 2025-03-14 | |

| Enamine | EN300-6516759-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |

2248367-12-4 | 95.0% | 5.0g |

$2650.0 | 2025-03-14 | |

| Enamine | EN300-6516759-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |

2248367-12-4 | 95.0% | 10.0g |

$3929.0 | 2025-03-14 | |

| Enamine | EN300-6516759-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |

2248367-12-4 | 95.0% | 0.25g |

$840.0 | 2025-03-14 | |

| Enamine | EN300-6516759-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |

2248367-12-4 | 95.0% | 1.0g |

$914.0 | 2025-03-14 | |

| Enamine | EN300-6516759-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |

2248367-12-4 | 95.0% | 0.1g |

$804.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoateに関する追加情報

Professional Introduction to Compound with CAS No. 2248367-12-4 and Product Name: 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate

The compound with the CAS number 2248367-12-4 and the product name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates key functional groups that contribute to its unique chemical properties and biological interactions.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for medicinal applications. The 1,3-dioxo-2,3-dihydro-1H-isoindol core structure is particularly noteworthy, as it has been shown to exhibit a range of pharmacological effects. This core motif is found in several biologically active molecules, making it a valuable scaffold for drug discovery. The presence of the 2-ethoxy and 3-fluoro substituents further enhances the compound's pharmacological profile by influencing its solubility, metabolic stability, and binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The 1,3-dioxo group provides a site for further functionalization, allowing chemists to modify the molecule in various ways to tailor its biological activity. This flexibility makes it an attractive candidate for further research and development. Recent studies have demonstrated that derivatives of this compound can interact with specific enzymes and receptors, suggesting applications in treating a variety of diseases.

The 2-ethoxy substituent plays a crucial role in modulating the compound's interactions with biological targets. This group can influence both the electronic properties of the molecule and its ability to cross cell membranes, which are critical factors in drug design. Additionally, the 3-fluoro group introduces fluorine atoms, which are commonly used in pharmaceuticals to enhance metabolic stability and binding affinity. The combination of these functional groups makes this compound a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like this one with greater accuracy. By leveraging molecular modeling techniques, scientists can identify potential binding sites and predict how the compound will interact with biological targets. These insights are invaluable for guiding the development of new drugs and optimizing existing ones. The use of computational methods has also allowed researchers to screen large libraries of compounds more efficiently, accelerating the drug discovery process.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates that are then coupled together to form the final product. Each step in the synthesis is designed to maximize yield while maintaining high purity standards. This ensures that the final compound is suitable for further biological testing and development.

The pharmacological properties of this compound have been studied extensively in recent years. Initial experiments have shown that it exhibits significant activity against certain enzymes and receptors associated with various diseases. For example, studies suggest that derivatives of this compound may have applications in treating neurological disorders by interacting with specific neurotransmitter receptors. Additionally, there is evidence suggesting that it could be effective against inflammatory conditions by modulating immune responses.

The potential therapeutic applications of this compound are vast and varied. Researchers are exploring its use in treating conditions ranging from cancer to infectious diseases. The ability to modify its structure allows for fine-tuning its biological activity, making it adaptable to different therapeutic needs. This versatility is a key advantage over more rigidly defined molecules and opens up numerous possibilities for future drug development.

As our understanding of biology and chemistry continues to evolve, so too does our ability to design and synthesize novel compounds like this one. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence is revolutionizing drug discovery by enabling faster identification and optimization of lead compounds. The 1,3-dioxo-2,3-dihydro-1H-isoindol scaffold is well-positioned to benefit from these advancements, offering new opportunities for therapeutic innovation.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate (CAS No. 2248367-12-4) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. With continued advancements in synthetic methods and computational tools, this compound holds great potential for improving human health through novel therapeutic interventions.

2248367-12-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate) 関連製品

- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)

- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)

- 2377610-03-0(1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)

- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)

- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)

- 1261477-91-1(2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)

- 2112676-00-1(Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)

- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)